molecular formula C21H28FNO B137698 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine CAS No. 127471-25-4

1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine

Cat. No. B137698
CAS RN: 127471-25-4
M. Wt: 329.5 g/mol
InChI Key: XXQIFONNLHEHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in preclinical studies. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability.

Mechanism of Action

1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to increase GABA levels in the brain and to reduce neuronal excitability. This leads to a reduction in seizure activity and anxiety-like behavior in animal models. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to decrease the reinforcing effects of drugs of abuse, suggesting a potential role in addiction treatment.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine is that it has a high selectivity for GABA-AT, which reduces the risk of off-target effects. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has shown good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine is that it has low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine. One area of interest is the potential therapeutic applications of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine in neurological disorders, such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the pharmacokinetic properties of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine and to develop more efficient methods of administration. Finally, there is a need for more studies on the safety and efficacy of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine in humans, as most of the current research has been conducted in animal models.

Synthesis Methods

1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine can be synthesized using a modified version of the Strecker synthesis. The reaction involves the condensation of cyclohexanone, 4-fluorobenzaldehyde, and ammonia to form 4-cyclohexyl-4-hydroxy-2-butanone. The resulting compound is then reacted with piperidine and propargyl bromide to form 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine.

Scientific Research Applications

1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine can reduce seizure activity and increase the threshold for seizures in animal models of epilepsy. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to reduce anxiety-like behavior in rodents and to decrease the reinforcing effects of drugs of abuse, suggesting a potential role in addiction treatment.

properties

CAS RN

127471-25-4

Product Name

1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine

Molecular Formula

C21H28FNO

Molecular Weight

329.5 g/mol

IUPAC Name

1-cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H28FNO/c22-20-12-10-19(11-13-20)21(24,18-8-3-1-4-9-18)14-7-17-23-15-5-2-6-16-23/h10-13,18,24H,1-6,8-9,15-17H2

InChI Key

XXQIFONNLHEHLF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O

synonyms

1-(4-cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine
4-fluorohexbutinol
4-fluorohexbutinol, (R)-isomer
4-fluorohexbutinol, (S)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.